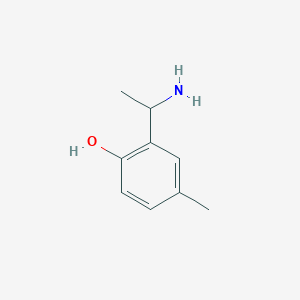

2-(1-Aminoethyl)-4-methylphenol

Description

Contextualization within Modern Organic Chemistry Research

Amino-phenolic scaffolds are organic compounds containing both an amino group and a hydroxyl group attached to a phenol (B47542) ring. This arrangement of functional groups imparts a versatile chemical reactivity, making them valuable intermediates and building blocks in modern organic chemistry. ontosight.aiontosight.ai Their significance lies in their ability to be readily modified and incorporated into more complex molecular architectures. Phenolic compounds, in general, are a recurring motif in pharmaceuticals, with a significant number of FDA-approved drugs containing a phenol or phenolic ether fragment. acs.org The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (amino group) allows for the formation of specific intermolecular interactions, which is crucial in areas like medicinal chemistry and materials science. ontosight.ai The study of these compounds contributes significantly to the field of synthetic organic chemistry by illustrating structure-activity relationships and paving the way for the development of new materials and pharmaceuticals. solubilityofthings.com

Historical Development and Theoretical Frameworks of Chiral Amino Alcohol Chemistry

The field of chiral amino alcohol chemistry has a rich history, driven by the prevalence of this structural motif in a vast number of biologically important molecules, including natural products and pharmaceuticals. acs.org Historically, the synthesis of enantiomerically pure amino alcohols relied heavily on the use of the chiral pool, which involves using readily available chiral molecules from nature, such as amino acids, as starting materials. acs.orgnih.gov While effective, this approach is limited by the diversity of the available starting materials.

This limitation spurred the development of asymmetric synthetic methods to create chiral amino alcohols with high enantiomeric purity. acs.orgnih.gov Key theoretical frameworks and synthetic strategies that have emerged include:

Asymmetric Hydrogenation and Transfer Hydrogenation: These methods involve the reduction of α-amino ketones using chiral catalysts, offering a direct and efficient route to chiral 1,2-amino alcohols. acs.orgnih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has proven highly effective for synthesizing a variety of chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivity. acs.orgnih.gov

Reductive Amination: The asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases represents a biocatalytic approach to synthesizing chiral amino alcohols. researchgate.net This method is advantageous due to its high stereoselectivity and mild reaction conditions.

Nucleophilic Addition to Imines and Aldehydes: Strategies involving the cross-coupling of aldehydes and imines have been developed to produce β-amino alcohols. westlake.edu.cn Achieving high chemo- and stereoselectivity in these reactions remains a significant challenge due to competing side reactions. westlake.edu.cn

These and other methods have expanded the toolbox of synthetic chemists, enabling the creation of a wide range of structurally diverse chiral amino alcohols for various applications.

Current Research Frontiers and Prospective Avenues for 2-(1-Aminoethyl)-4-methylphenol

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research frontiers based on the known applications of similar amino-phenolic and chiral amino alcohol scaffolds.

Potential Catalytic Applications: The presence of a chiral 1,2-amino alcohol moiety makes this compound a strong candidate as a ligand in asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, including the enantioselective addition of organozinc reagents to aldehydes. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic transformation. Aminophenol-based ligands have been successfully employed in transition metal complexes for various catalytic reactions, including mimicking enzymatic processes and C-N bond formation. derpharmachemica.com

Medicinal Chemistry and Drug Discovery: Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govnih.gov The amino-phenolic scaffold of this compound could serve as a starting point for the synthesis of novel bioactive molecules. The introduction of the aminoethyl group provides a handle for further structural modifications to optimize biological activity and pharmacokinetic properties. The structural similarity to known neuroactive compounds also suggests potential applications in the development of agents targeting the central nervous system.

Material Science: The ability of the amino and hydroxyl groups to participate in hydrogen bonding suggests that this compound could be a useful monomer or cross-linking agent in the development of new polymers. Such polymers might exhibit interesting properties, such as enhanced thermal stability or specific recognition capabilities.

Below is a table summarizing the potential research avenues for this compound based on its structural characteristics and the known applications of related compounds.

| Research Area | Potential Application of this compound | Rationale |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions | The chiral 1,2-amino alcohol moiety can create a stereoselective environment around a metal center. |

| Medicinal Chemistry | Scaffold for the synthesis of novel therapeutic agents | The amino-phenolic structure is a common motif in bioactive molecules with potential antioxidant and anti-inflammatory properties. |

| Material Science | Monomer or additive in polymer synthesis | The presence of hydrogen-bonding functional groups can influence the properties of polymeric materials. |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1-aminoethyl)-4-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3 |

InChI Key |

WZNMCVYFCNZJBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Aminoethyl 4 Methylphenol

Stereoselective Synthesis of 2-(1-Aminoethyl)-4-methylphenol

The presence of a chiral center in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for its intended applications.

Enantioselective Approaches: Asymmetric Catalysis and Biocatalysis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules like this compound, offering high efficiency and enantiomeric purity. umontreal.ca These methods often employ chiral catalysts to induce stereoselectivity in key bond-forming reactions. For instance, the asymmetric reduction of a suitable prochiral ketone precursor is a common strategy. This can be achieved using chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, in asymmetric transfer hydrogenation or direct hydrogenation reactions. umontreal.ca Organocatalysis, utilizing small chiral organic molecules, also presents a viable metal-free alternative for such transformations. organic-chemistry.org

Biocatalysis has emerged as a green and highly selective alternative for asymmetric synthesis. nih.govnih.gov Enzymes, such as ketoreductases, can catalyze the reduction of a ketone precursor to the corresponding chiral alcohol with exceptional enantioselectivity under mild reaction conditions. nih.gov Another biocatalytic approach involves the use of transaminases for the asymmetric amination of a ketone, directly yielding the desired chiral amine. researchgate.net These enzymatic methods are advantageous due to their high specificity, reduced environmental impact, and operation under ambient temperature and pressure. nih.gov

| Catalyst Type | Precursor | Key Transformation | Advantages |

| Chiral Metal Complex (e.g., Ru, Rh, Ir) | Prochiral ketone | Asymmetric (transfer) hydrogenation | High turnover, good enantioselectivity |

| Organocatalyst | Prochiral ketone | Asymmetric reduction | Metal-free, mild conditions |

| Ketoreductase (Enzyme) | Prochiral ketone | Enantioselective reduction | High enantioselectivity, green |

| Transaminase (Enzyme) | Ketone | Asymmetric amination | Direct formation of chiral amine, high selectivity |

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, often introduced through a chiral auxiliary. For the synthesis of this compound, a chiral auxiliary can be attached to the amine or a precursor functional group to direct the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to an imine. nih.gov For example, N-tert-butanesulfinyl imines have been effectively used to direct the diastereoselective addition of organometallic reagents. nih.gov

Once a mixture of diastereomers is formed, they can be separated based on their different physical properties, such as solubility or chromatographic behavior. gavinpublishers.com Classical resolution using a chiral resolving agent, like tartaric acid, can be employed to form diastereomeric salts that can be separated by crystallization. gavinpublishers.com Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also powerful methods for separating diastereomers. gavinpublishers.com

Novel Synthetic Routes and Strategic Retrosynthetic Analysis for this compound

Modern synthetic chemistry emphasizes the development of innovative and efficient routes to target molecules. Retrosynthetic analysis is a key strategy for planning these syntheses, breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com

A plausible retrosynthetic disconnection for this compound would involve breaking the C-N bond, leading back to a 1-(2-hydroxy-5-methylphenyl)ethanone precursor and an ammonia (B1221849) equivalent. amazonaws.com Another key disconnection could be at the C-C bond between the ethyl group and the aromatic ring. youtube.com

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. youtube.comnih.gov For the synthesis of this compound, this involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste. youtube.comnih.gov For example, employing biocatalytic methods as described earlier aligns with green chemistry principles by utilizing enzymes that operate in aqueous media under mild conditions. nih.gov The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govpharmtech.compolimi.it In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govuc.pt This can lead to improved yields, higher purity, and the ability to safely handle hazardous intermediates by minimizing their accumulation. pharmtech.com The synthesis of this compound could be adapted to a multi-step flow process, integrating reaction and purification steps to create a streamlined and automated manufacturing process. mdpi.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Safety | Potential for thermal runaway, accumulation of hazardous intermediates | Enhanced safety due to small reaction volumes and better heat transfer |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be lower due to workup and isolation steps | Often higher yields and purity, potential for integrated workup |

Precursor Development and Functional Group Interconversion Strategies

The efficient synthesis of this compound relies on the strategic development of precursors and the application of effective functional group interconversion (FGI) strategies. ub.eduslideshare.netimperial.ac.uk A key precursor is often a derivative of 4-methylphenol (p-cresol). nih.govsigmaaldrich.com

One common strategy involves the Friedel-Crafts acylation of 4-methylphenol to introduce an acetyl group at the 2-position, forming 1-(2-hydroxy-5-methylphenyl)ethanone. This ketone can then be converted to the target amine via reductive amination. researchgate.net

Methodologies for Scalable Synthesis and Industrial Relevance Research

The industrial production of specialty amines like this compound hinges on the principles of process economy, efficiency, and sustainability. A critical analysis of potential synthetic pathways suggests that a strategy centered around the reductive amination of a suitable ketone precursor is the most promising approach for scalable manufacturing. This method is widely employed in the pharmaceutical and chemical industries for its robustness and versatility. numberanalytics.comresearchgate.net

A plausible and industrially scalable route to this compound involves a two-stage process:

Synthesis of the Ketone Intermediate: The synthesis commences with the preparation of 2'-hydroxy-5'-methylacetophenone (B74881), the key ketone intermediate. This is typically achieved via the Fries rearrangement of p-cresyl acetate (B1210297) or through the direct Friedel-Crafts acylation of p-cresol (B1678582). The Friedel-Crafts acylation is often preferred for industrial applications due to its directness. In this reaction, p-cresol is acylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst.

Reductive Amination: The subsequent and final step is the conversion of the 2'-hydroxy-5'-methylacetophenone to this compound. Reductive amination is a form of amination that converts a carbonyl group to an amine through an intermediate imine. wikipedia.org This one-pot reaction can be performed using various reagents and catalysts, making it highly adaptable to industrial-scale production. numberanalytics.comresearchgate.net The process involves the reaction of the ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

For industrial-scale synthesis, catalytic hydrogenation is a frequently favored method for the reduction step due to its high efficiency and cost-effectiveness. wikipedia.org Various catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts, can be employed. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to maximize yield and purity while ensuring process safety and economic viability.

The table below outlines various catalytic systems that are commonly used for reductive amination and could be adapted for the synthesis of this compound.

| Catalyst System | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Characteristics |

| Raney Nickel | 20-100 | 50-150 | Methanol, Ethanol | Cost-effective, highly active, but requires careful handling. |

| Palladium on Carbon (Pd/C) | 1-50 | 25-100 | Methanol, Ethanol, THF | Highly efficient, operates under milder conditions, but higher cost. |

| Platinum(IV) Oxide (PtO₂) | 1-10 | 25-80 | Acetic Acid, Ethanol | Versatile and effective, often used for challenging reductions. |

| Rhodium on Alumina (Rh/Al₂O₃) | 10-70 | 50-120 | Methanol, Ethanol | High activity and selectivity, particularly for aromatic systems. |

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are effective for reductive amination. organic-chemistry.org While often used in laboratory-scale synthesis, their application in large-scale processes can be limited by cost and the generation of stoichiometric waste. However, for high-value products, these reagents can be a viable option.

The industrial relevance of this synthetic approach is underscored by its modularity and the use of well-established chemical transformations. The starting materials, p-cresol and acetic anhydride/acetyl chloride, are readily available bulk chemicals. The reaction conditions for both the Friedel-Crafts acylation and the reductive amination are within the standard operating capabilities of most chemical manufacturing plants. Furthermore, the potential for continuous flow processing of the reductive amination step offers a pathway to improved safety, efficiency, and scalability. nih.gov

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Vibrational Spectroscopic Investigations of Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes, crucial information about the molecular structure of 2-(1-Aminoethyl)-4-methylphenol can be inferred.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The FTIR spectrum of this compound is expected to exhibit characteristic bands arising from its phenolic, amino, and alkyl components. Due to the absence of direct experimental spectra for this compound in the reviewed literature, a predictive analysis based on analogous compounds such as p-cresol (B1678582), ethylamine (B1201723), and 2-aminophenol (B121084) is presented. nih.govresearchgate.netacs.orgdur.ac.ukjeol.comchemicalbook.com

The hydroxyl (-OH) group of the phenol (B47542) ring will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. chemicalbook.com The C-O stretching vibration of the phenolic group is anticipated to appear around 1200-1260 cm⁻¹. chemicalbook.com

The primary amine (-NH₂) group in the ethylamine side chain will display N-H stretching vibrations, typically as a doublet in the 3300-3500 cm⁻¹ range for a primary amine. nih.gov The N-H bending (scissoring) vibration is expected near 1590-1650 cm⁻¹. nih.gov The C-N stretching vibration of the aliphatic amine is likely to be observed in the 1020-1220 cm⁻¹ region. nih.gov

The aromatic ring will produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several sharp absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C stretching vibrations within the ring. Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

The methyl group (-CH₃) and the ethyl backbone will contribute to aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1375-1470 cm⁻¹ range.

A summary of the expected FTIR absorption bands is provided in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3600 (broad) | chemicalbook.com |

| Phenolic C-O | C-O Stretch | 1200-1260 | chemicalbook.com |

| Amino -NH₂ | N-H Stretch | 3300-3500 (doublet) | nih.gov |

| Amino -NH₂ | N-H Bend (scissoring) | 1590-1650 | nih.gov |

| Aliphatic C-N | C-N Stretch | 1020-1220 | nih.gov |

| Aromatic C-H | C-H Stretch | >3000 | |

| Aromatic C=C | C=C Stretch | 1450-1600 | |

| Aliphatic C-H | C-H Stretch | <3000 | |

| -CH₃, -CH₂- | C-H Bend | 1375-1470 |

Raman Spectroscopic Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While no specific Raman spectra for this compound were found, analysis of related compounds like p-cresol and other substituted phenols allows for a prediction of its key Raman features. nih.govuvic.casdsu.edu

The Raman spectrum is expected to be dominated by vibrations of the aromatic ring, which often give rise to strong and sharp bands. The symmetric "ring breathing" vibration, characteristic of the benzene ring, should be a prominent feature. For para-substituted phenols like p-cresol, characteristic bands are observed that are sensitive to the nature of the substituent. nih.gov In the case of this compound, the trisubstituted nature of the ring will influence the position and intensity of these bands.

The C-H stretching vibrations of the aromatic and aliphatic groups will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region. The C-C stretching vibrations of the ethyl side chain and the C-N stretching vibration are also expected, though they may be weaker than the aromatic ring vibrations. The hydroxyl and amino group vibrations, while strong in FTIR, are often weaker and less distinct in Raman spectra of aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics and Stereochemistry

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Based on the structure of this compound, a ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, the methyl protons on the ring, the amine protons, and the phenolic hydroxyl proton. The coupling patterns between adjacent protons would provide valuable information about the connectivity of the molecule. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom.

Multidimensional NMR Techniques (e.g., 2D-NMR)

For a molecule with several overlapping signals in its 1D NMR spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment. uvic.casdsu.eduyoutube.comyoutube.comresearchgate.net

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton (CH) and the methyl protons (-CH₃) of the ethyl group, as well as between the methine proton and the amine protons (-NH₂), although the latter can be exchange-broadened. It would also help in assigning the adjacent aromatic protons.

HSQC/HMQC: An HSQC or HMQC spectrum correlates directly bonded ¹H and ¹³C atoms. uvic.casdsu.eduyoutube.comresearchgate.net This would allow for the direct assignment of the carbon signal for each protonated carbon atom, such as the aromatic C-H carbons, the methine carbon, and the two methyl carbons.

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom of the ethyl group attached to the aromatic ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govacs.orgnih.govacs.org

Chiral Solvating Agents (CSAs): When a CSA is added to a solution of a racemic mixture of this compound, it forms transient diastereomeric complexes with each enantiomer. acs.orgnih.gov These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers of this compound to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. The amino or hydroxyl group of the target molecule would be the likely site for derivatization.

For phenylethylamine derivatives, various chiral agents have been successfully employed for the determination of enantiomeric excess by NMR. nih.gov

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in fields such as pharmaceuticals. Solid-state NMR (ssNMR) is a powerful tool for studying polymorphism as the NMR parameters, particularly chemical shifts, are highly sensitive to the local environment of the nuclei in the crystal lattice. researchgate.netdur.ac.ukjeol.comacs.orgeuropeanpharmaceuticalreview.com

Different polymorphic forms of this compound would likely exhibit different ¹³C ssNMR spectra due to variations in molecular conformation and intermolecular interactions (such as hydrogen bonding) in the solid state. researchgate.netdur.ac.ukjeol.comeuropeanpharmaceuticalreview.com By comparing the ssNMR spectra of different batches of the solid compound, it is possible to identify the presence of different polymorphs or to monitor polymorphic transformations. While solution NMR spectra of different polymorphs would be identical once dissolved, ssNMR provides a direct fingerprint of the solid form. jeol.com Studies on other pharmaceutical compounds have demonstrated the utility of ssNMR in differentiating between crystalline and amorphous forms, as well as among different crystalline polymorphs. acs.orgeuropeanpharmaceuticalreview.com

Mass Spectrometric Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in a mass spectrum offer a virtual fingerprint of a molecule, providing valuable clues for structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M+) would be expected. A predominant fragmentation pathway for aliphatic amines is the α-cleavage of an alkyl radical, where the largest group is preferentially lost. miamioh.edu This type of cleavage involves the breaking of a bond adjacent to the atom that has lost an electron, often a heteroatom like nitrogen. libretexts.org For this compound, this would involve the cleavage of the bond between the ethyl group's chiral carbon and the methyl group, or the bond between the chiral carbon and the phenyl ring.

The fragmentation of amines is characterized by the stability of the resulting cation. libretexts.org The loss of a hydrogen atom (M-1) is also a common fragmentation pattern for amines. miamioh.edu The presence of the aromatic ring introduces additional fragmentation possibilities. Aromatic compounds typically show strong molecular ion peaks due to their stable structures. libretexts.org

A detailed analysis of the fragmentation of a related compound, 2-amino-4-methylphenol (B1222752), shows a molecular ion at m/z 123.15, corresponding to its molecular weight. sigmaaldrich.com For this compound, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol , the fragmentation would be more complex. The cleavage of the ethyl group would lead to characteristic fragment ions. For instance, the loss of a methyl radical (CH3•) would result in a fragment ion at m/z 136. The loss of an ethyl radical (C2H5•) would produce a fragment at m/z 122. The specific fragmentation pattern and the relative abundance of the resulting ions provide confirmatory evidence for the structure of this compound.

| Fragmentation Process | Lost Fragment | Resulting m/z |

| Alpha-cleavage | Methyl radical (CH3•) | 136 |

| Alpha-cleavage | Phenyl radical (C6H5•) | 74 |

| Loss of amine group | Aminoethyl radical (C2H6N•) | 107 |

X-ray Crystallographic Analysis of Solid-State Structures and Intermolecular Hydrogen Bonding

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. youtube.com This technique has been fundamental in revealing the structures of numerous molecules, from simple minerals to complex biological macromolecules like proteins and DNA. wikipedia.orgnih.gov

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure and reveal the intricate network of intermolecular interactions that govern its packing in the solid state. A crucial aspect of the solid-state structure of this compound is the presence of hydrogen bonding. The hydroxyl (-OH) and amino (-NH2) groups are both excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular Hydrogen Bond | O-H | N | 2.5 - 3.2 |

| Intermolecular Hydrogen Bond | N-H | O | 2.6 - 3.3 |

| Intermolecular Hydrogen Bond | N-H | N | 2.7 - 3.4 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Characterization

Since this compound contains a chiral center at the carbon atom of the ethyl group bonded to the amino group and the phenyl ring, it exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate the plane of polarized light in equal but opposite directions. gcms.cz Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption as a function of wavelength. Chiral molecules will exhibit characteristic CD spectra with positive or negative peaks, known as Cotton effects, in the regions where they absorb light. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center(s).

For this compound, the chromophore is the substituted phenol ring. The electronic transitions of this aromatic system will be perturbed by the chiral center, giving rise to distinct CD and ORD signals. By analyzing the signs and shapes of the Cotton effects in the CD and ORD spectra, and by comparing them to the spectra of related compounds with known absolute configurations or to theoretical calculations, the absolute configuration (R or S) of a given enantiomer of this compound can be unequivocally determined. This chiral analysis is crucial for understanding the stereospecific interactions of the molecule in biological systems. mdpi.com

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical investigation studies were found for the compound “this compound.” The search included queries for Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, Quantitative Structure-Property Relationship (QSPR) modeling, and computational spectroscopic predictions specifically for this molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, as the foundational research data on the electronic structure, reactivity, solution-phase behavior, and predicted properties of this compound is not available in the public domain.

Reactivity, Reaction Mechanisms, and Stereochemical Control

Mechanistic Elucidation of Reactions Involving 2-(1-Aminoethyl)-4-methylphenol

The mechanisms of reactions involving this compound are diverse, reflecting the multiple reactive sites within the molecule.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. libretexts.org This is due to the strong electron-donating effects of the hydroxyl (-OH) and the aminoethyl (-CH(CH₃)NH₂) groups. Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgmasterorganicchemistry.com

The directing effects of the substituents can be summarized as follows:

Hydroxyl Group (-OH): A strong activator, directing ortho and para. The positions ortho to the -OH are C6 and C2 (occupied). The position para is C4 (occupied).

Aminoethyl Group (-CH(CH₃)NH₂): An activating, ortho/para-directing group. The positions ortho are C1 (occupied) and C3. The position para is C5.

Methyl Group (-CH₃): A weak activator, directing ortho and para. The positions ortho are C3 and C5. The position para is C1 (occupied).

Nucleophilic Substitution: The this compound molecule can itself act as a nucleophile. The primary amino group possesses a lone pair of electrons, enabling it to attack electrophilic centers. This is a fundamental reaction type for primary amines. byjus.com For instance, it can participate in nucleophilic substitution reactions where it displaces a leaving group on an alkyl halide or a similar substrate.

Nucleophilic substitution reactions are categorized based on their kinetic order as SN1 (unimolecular) and SN2 (bimolecular). wikipedia.orgnumberanalytics.com The specific mechanism depends on factors like the structure of the electrophile, the nature of the leaving group, and solvent conditions. nih.gov The amino group of this compound would likely favor an SN2 mechanism when reacting with unhindered primary alkyl halides, involving a single transition state. byjus.comlibretexts.org

Oxidation Pathways: The aminophenol moiety is susceptible to oxidation. The phenolic hydroxyl group, in particular, is easily oxidized. A proposed bioactivation pathway for the structurally similar p-cresol (B1678582) (4-methylphenol) involves the oxidation of the aromatic ring to form a 4-methyl-ortho-hydroquinone intermediate. nih.gov This intermediate can be further oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.gov A similar pathway is plausible for this compound. The phenolic side-chain can be oxidized to a tyrosyl-like radical, which is stabilized by resonance. nih.gov

Reduction Pathways: While the literature extensively covers the reduction of nitrophenols to aminophenols as a synthetic route taylorandfrancis.comrsc.orgchemijournal.commdpi.com, the reduction of the aminophenol moiety itself is less common. The aromatic ring of phenols can be reduced to a cyclohexanol (B46403) ring under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium. However, this typically requires harsh conditions that might also affect other functional groups. A more conventional reduction process involves the catalytic hydrogenation of a nitro group to an amine, a key step in the synthesis of many aminophenol compounds. google.com

This compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.comwikipedia.org This reaction is a cornerstone of amine chemistry and provides a straightforward method for creating new derivatives. nih.gov

The mechanism involves a two-stage process:

Nucleophilic Addition: The nucleophilic primary amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.org

Dehydration: The hemiaminal is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine. This step is usually acid-catalyzed, as protonation of the hydroxyl group turns it into a good leaving group (H₂O). libretexts.org

Kinetic Studies and Reaction Rate Analysis

For example, the kinetic study of the oxidative degradation of 2-aminophenol (B121084) with hexacyanoferrate(III) as an oxidant showed that the reaction follows first-order kinetics with respect to both the aminophenol and the oxidant. scielo.org.mx The rate of reaction was observed to increase with higher pH and temperature. scielo.org.mx From the temperature dependence, thermodynamic activation parameters like activation energy (Ea), enthalpy (ΔH#), and entropy (ΔS#) of activation can be calculated, providing deeper mechanistic insights. scielo.org.mx

Similarly, kinetic studies on the hydrogenation of nitrophenols to aminophenols have been performed to determine reaction orders and activation energies, which are crucial for optimizing industrial processes. asianpubs.orgchlorpars.com

The table below shows representative kinetic data from a study on the oxidation of 2-aminophenol, illustrating the type of information gained from such analyses.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (kobs) | 11.7 x 10-5 min-1 | Oxidation of 2-Aminophenol at 298 K, pH 9 scielo.org.mx |

| Activation Energy (Ea#) | 8.24 kcal/mol | |

| Enthalpy of Activation (ΔH#) | 7.63 kcal/mol | |

| Entropy of Activation (ΔS#) | -31.5 e.u. | |

| Free Energy of Activation (ΔF#) | 17.2 kcal/mol |

Note: The data presented is for the oxidation of 2-aminophenol and serves as an illustrative example of kinetic analysis in a related system.

Stereocontrol Strategies in Reactions Utilizing this compound

The compound this compound is chiral, as the carbon atom bearing the amino group and methyl group is a stereocenter. This inherent chirality allows it to be used as a chiral auxiliary to control the stereochemical outcome of reactions. numberanalytics.com

A key strategy in asymmetric synthesis is to react the chiral amine with a prochiral carbonyl compound to form a chiral imine. nih.gov The pre-existing stereocenter from the aminophenol moiety influences the facial selectivity of the subsequent reaction. When a nucleophile attacks the imine carbon, it will preferentially approach from one face (either Re or Si) over the other, leading to the formation of one diastereomer in excess. This process is known as diastereoselective synthesis. nih.govethz.ch After the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched compound. This approach is a powerful tool for synthesizing optically pure molecules. numberanalytics.comethz.ch

Investigation of Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions, primarily through hydrogen bonding.

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group and the aminoethyl group facilitates the formation of a stable, six-membered ring via an intramolecular hydrogen bond (O-H···N). researchgate.netresearchgate.net This type of interaction is well-documented in ortho-aminophenols and related Schiff bases. nih.govwhittier.eduresearchgate.net

This intramolecular hydrogen bond has a profound influence on the molecule's reactivity:

Acidity and Basicity: It decreases the acidity of the phenolic proton because it is engaged in the hydrogen bond. Concurrently, it reduces the basicity and nucleophilicity of the amino group's lone pair, as it is acting as the hydrogen bond acceptor. researchgate.netrsc.org

Conformational Rigidity: The hydrogen bond imparts a degree of conformational rigidity to the molecule, holding the side chain in a relatively fixed orientation with respect to the phenol (B47542) ring.

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, rotation around the C-C and C-N bonds of the aminoethyl side chain is possible. However, the most stable conformation will be the one that maximizes favorable interactions (like the O-H···N bond) and minimizes steric hindrance between the substituents. researchgate.net The preference for forming the intramolecular hydrogen bond will be a dominant factor in determining the molecule's preferred conformation in solution. researchgate.net

Applications of 2 1 Aminoethyl 4 Methylphenol in Asymmetric Catalysis and Coordination Chemistry

Design and Synthesis of Metal Complexes with 2-(1-Aminoethyl)-4-methylphenol as a Chiral Ligand

The design of metal complexes utilizing this compound as a chiral ligand is predicated on its ability to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated phenolic group. This coordination forms a stable five-membered chelate ring, a common feature in many successful asymmetric catalysts.

The synthesis of such complexes typically involves the reaction of the chiral ligand with a suitable metal precursor in an appropriate solvent. The choice of metal is dictated by the desired catalytic application. For instance, ruthenium and rhodium are commonly employed for asymmetric hydrogenation, while titanium and vanadium are often used for epoxidation reactions.

A general synthetic route would involve the deprotonation of the phenolic hydroxyl group with a base, followed by the addition of a metal salt (e.g., metal halide, acetate (B1210297), or acetylacetonate). The reaction conditions, such as solvent, temperature, and reaction time, are optimized to ensure the formation of the desired complex in high yield and purity. In many instances, the resulting metal complexes are characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to unequivocally determine their solid-state structure.

Table 1: Representative Synthesis of Metal Complexes with Chiral Amino Alcohols

| Chiral Amino Alcohol Ligand | Metal Salt | Resulting Complex Type | Reference |

|---|---|---|---|

| (R)-2-amino-3-methylbutan-1-ol | Cu(OAc)₂·H₂O | Mononuclear Cu(II) complex | batman.edu.tr |

| D-Phenylglycinol | Co(OAc)₂·4H₂O | Mononuclear Co(II) complex | batman.edu.tr |

| D-Leucinol | ZnCl₂ | Mononuclear Zn(II) complex | batman.edu.tr |

Enantioselective Catalysis with this compound-Derived Catalysts

Metal complexes derived from chiral ligands like this compound are primarily designed for use in enantioselective catalysis. The chiral environment created by the ligand around the metal center allows for the preferential formation of one enantiomer of the product over the other.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a key transformation in organic synthesis, and catalysts based on chiral ligands are instrumental in this area. Ruthenium and rhodium complexes bearing chiral amino alcohol and aminophenol ligands have demonstrated high efficiency and enantioselectivity in the reduction of ketones and imines. For instance, ruthenium complexes prepared from [RuCl₂(p-cymene)]₂ and chiral β-amino alcohols have been shown to be effective catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, yielding chiral amines with good enantiomeric excesses. mdpi.com A catalyst derived from this compound would be expected to create a similar chiral pocket around the metal center, facilitating the stereoselective transfer of hydrogen to a prochiral substrate.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols is a landmark reaction in enantioselective catalysis, utilizing a titanium-tartrate complex. researchgate.net Chiral ligands based on aminophenols can also be employed in similar transformations. The coordination of the allylic alcohol to the metal center, which is rendered chiral by the aminophenol ligand, directs the delivery of the oxidant to one face of the double bond, leading to the formation of an enantioenriched epoxide.

Asymmetric Cyclopropanation: Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for the synthesis of cyclopropanes. Chiral ligands are crucial for controlling the enantioselectivity of this reaction. Copper and rhodium complexes with chiral ligands, including those with structural similarities to this compound, have been successfully used to catalyze the asymmetric cyclopropanation of a variety of olefins.

The mechanism of chiral induction in catalytic cycles involving catalysts derived from this compound is rooted in the formation of diastereomeric transition states. The chiral ligand creates a three-dimensional environment that differentiates between the two prochiral faces of the substrate.

In a typical catalytic cycle for asymmetric hydrogenation of a ketone, the substrate coordinates to the chiral metal complex. The steric and electronic interactions between the substrate, the chiral ligand, and the metal center favor one orientation of the substrate over the other. This preferred orientation leads to the formation of a lower-energy diastereomeric transition state, which proceeds to the major enantiomer of the product. The rigidity of the chelate ring formed by the aminophenol ligand is crucial for effective chiral communication.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the transition states and elucidate the factors governing the enantioselectivity. These studies can provide insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that dictate the stereochemical outcome of the reaction. For example, in the zinc-catalyzed asymmetric aldol reaction, it was found that a layered double hydroxide nanosheet attached to an α-amino acid ligand enhances the enantiomeric excess through both steric and H-bonding effects. rsc.org

Coordination Chemistry Studies: Metal-Ligand Binding and Stability

The coordination chemistry of this compound with various metal ions is fundamental to understanding its potential as a ligand in catalysis. The stability of the resulting metal complexes is a key factor in their catalytic activity and longevity. The strength of the metal-ligand interaction is quantified by the stability constant (or formation constant) of the complex.

Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes in solution. These studies provide quantitative data on the thermodynamics of complex formation. The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronegativity), the properties of the ligand (basicity of the donor atoms), and the chelate effect. The formation of a five-membered chelate ring by this compound is expected to significantly enhance the stability of its metal complexes due to the favorable entropic contribution of the chelate effect.

While specific stability constants for this compound complexes are not documented, studies on similar aminophenol and amino acid ligands provide valuable insights. For instance, potentiometric studies have been used to determine the stability constants of complexes of various metal ions with Schiff-base derivatives of aminophenols. rsc.org

Table 2: General Factors Influencing the Stability of Metal Complexes

| Factor | Influence on Stability |

|---|---|

| Metal Ion | |

| Charge | Higher charge generally leads to greater stability. |

| Ionic Radius | Smaller ionic radius for a given charge leads to greater stability. |

| Ligand | |

| Basicity | More basic ligands form more stable complexes. |

| Chelate Effect | Multidentate ligands form more stable complexes than monodentate ligands. |

| Steric Hindrance | Bulky substituents on the ligand can decrease stability. |

Organocatalysis and Non-Metal Catalytic Roles

In addition to serving as ligands in metal-catalyzed reactions, chiral aminophenols and their derivatives have emerged as powerful organocatalysts. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts.

Chiral amino alcohols, structurally related to this compound, have been shown to be effective organocatalysts for various reactions, including the kinetic resolution of racemic glycidol with phenols. batman.edu.tr In these reactions, the aminophenol can act as a bifunctional catalyst, activating the substrate through hydrogen bonding interactions with both the amino and hydroxyl groups.

Furthermore, derivatives of chiral aminophenols, such as thioureas, have been developed as highly effective organocatalysts. For example, a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been successfully used as a chiral solvating agent for the enantiodifferentiation of amino acid derivatives by NMR spectroscopy, highlighting its potential for chiral recognition. While this is not a catalytic application, it demonstrates the ability of the chiral scaffold to create a well-defined chiral environment, a key prerequisite for an effective organocatalyst.

The potential for this compound to act as an organocatalyst would likely involve its ability to form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack and controlling the stereochemistry of the reaction.

Derivatization and Chemical Modification Research of 2 1 Aminoethyl 4 Methylphenol

Systematic Analogue Synthesis for Probing Structure-Reactivity Relationships

Key modifications could include:

N-Alkylation/N-Acylation: Introducing various alkyl or acyl groups to the amino function can modulate basicity, steric hindrance, and hydrogen bonding capability.

O-Alkylation/O-Acylation: Modifying the phenolic hydroxyl group to form ethers or esters can alter its acidity, antioxidant potential, and solubility.

Ring Substitution: Adding substituents to the aromatic ring can fine-tune the electronic properties of the entire molecule.

A study on related 2-alkyl-4-methylphenols and their aminomethyl derivatives demonstrated that the introduction of an n-octylaminomethyl group could significantly impact antioxidant properties. researchgate.net Such studies help in identifying the structural features that confer high activity. researchgate.net The general approach involves synthesizing a library of related compounds and evaluating their properties, which can range from reaction kinetics to biological activity. nih.govmdpi.com For example, comparing regioisomers, such as moving the aminoethyl group to a different position on the ring, can reveal the importance of the relative positioning of the hydroxyl and amino groups for certain activities. nih.gov

Table 1: Representative Analogues and Their Investigated Properties

| Analogue Class | Modification Site | Example Substituent | Potential Property to Probe | Reference |

|---|---|---|---|---|

| N-Substituted Derivatives | Amino Group | Methyl, Acetyl, Benzyl | Basicity, Nucleophilicity, Receptor Binding | nih.gov |

| O-Substituted Derivatives | Hydroxyl Group | Methyl, Acetyl, Phenolic Acids | Acidity, Antioxidant Activity, Solubility | nih.gov |

| Ring-Substituted Derivatives | Aromatic Ring | Halogens, Nitro, Alkyl groups | Electronic Effects, Lipophilicity | mdpi.com |

| Mannich Bases | Aromatic Ring (ortho to -OH) | -CH₂NR₂ | Antioxidant and Membrane-Protective Activity | researchgate.net |

Functionalization Strategies for Tailored Reactivity or Ligand Properties

Functionalization aims to impart new capabilities to the 2-(1-Aminoethyl)-4-methylphenol core, particularly for applications in catalysis and coordination chemistry. The amino and hydroxyl groups are excellent donors for coordinating with metal ions, making the molecule a candidate for ligand synthesis.

One common strategy is the formation of Schiff bases. The primary amino group of this compound can be condensed with various aldehydes and ketones. For instance, the related compound 2-amino-4-methylphenol (B1222752) has been reacted with o-hydroxy acetophenone (B1666503) to form a tridentate Schiff base ligand capable of chelating with metals like Titanium (IV) and Zirconium (IV). researchgate.net The resulting metal complexes often exhibit unique electronic and structural properties. researchgate.net Infrared spectroscopy is a key tool in these studies, as shifts in the C=N (azomethine) and phenolic C-O stretching frequencies confirm coordination with the metal ion. researchgate.net

Other functionalization approaches, demonstrated on analogous phenols like carvacrol (B1668589), include:

Esterification and Etherification: To enhance properties like water solubility or to create prodrugs. nih.gov

Click Chemistry: Introducing azide (B81097) or alkyne handles allows for highly efficient and specific reactions to link the phenol (B47542) to other molecules. researchgate.net

Table 2: Functionalization Reactions and Their Applications

| Reaction Type | Functional Group Involved | Product | Purpose/Application | Reference |

|---|---|---|---|---|

| Schiff Base Condensation | Amino Group | Imines (Schiff Bases) | Synthesis of Metal-Chelating Ligands | researchgate.netresearchgate.net |

| Esterification | Hydroxyl Group | Esters | Modulation of biological activity, improved stability | nih.gov |

| Etherification | Hydroxyl Group | Ethers | Creation of stable derivatives with altered solubility | nih.gov |

| Mannich Reaction | Aromatic Ring | Aminomethylphenols | Synthesis of antioxidants | researchgate.net |

Covalent Modification and Conjugation for Advanced Materials Research

Covalent modification involves attaching the this compound scaffold to larger structures like polymers, surfaces, or biomolecules to create advanced materials with novel functions. libretexts.org The molecule's functional groups provide anchors for such conjugation.

Surface Anchoring: The phenolic hydroxyl or the amino group can be used to graft the molecule onto surfaces. For example, a strategy used for carvacrol involved its functionalization to create a terminal amino group, which was then covalently attached to a modified gold surface to develop antimicrobial coatings. nih.gov A similar approach could be applied to this compound.

Bioconjugation: The amino group is a prime target for reaction with N-hydroxysuccinimide (NHS) esters, a common method for labeling proteins and other biomolecules. researchgate.net This could be used to attach the phenol scaffold as a tag or a functional probe.

Incorporation into Nanoparticles: The molecule could be conjugated to nanoparticles to modify their surface properties. For example, click chemistry has been used to attach molecules to dibenzocyclooctyne (DBCO)-modified nanoparticles. researchgate.net

These modifications are a form of post-translational modification when applied to proteins, or more generally, a way to build functional hybrid materials. youtube.com The covalent bond ensures the stability of the resulting conjugate. nih.gov

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the this compound Scaffold

Beyond single-molecule modifications, the this compound scaffold can serve as a monomer or building block for larger polymeric and supramolecular structures.

Polymer Synthesis: The bifunctional nature of the molecule (containing both amine and hydroxyl groups) allows it to potentially act as a monomer in step-growth polymerization. For example, it could react with diacyl chlorides or diisocyanates to form polyamides, polyesters, or polyurethanes. The resulting polymers would have the phenolic moiety as a repeating side group, imparting specific properties like antioxidant capability or metal-binding sites along the polymer chain.

Supramolecular Assembly: Supramolecular structures are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions. The hydroxyl and amino groups of this compound are excellent hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking with other aromatic systems. These interactions could be exploited to design self-assembling systems, such as gels, liquid crystals, or molecular capsules, where the phenol unit provides structural direction and functionality.

While specific research on polymeric systems of this compound is not widely documented, the principles are well-established in polymer science using similar phenolic and amine-containing monomers.

Future Directions and Emerging Research Methodologies

Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Mechanistic Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis, moving from traditional trial-and-error to data-driven, predictive approaches. For complex molecules such as chiral phenol-amines, these technologies offer powerful tools for designing synthetic routes and predicting reaction outcomes with greater accuracy. chiralpedia.comarxiv.org

Beyond just planning the route, ML models are increasingly used to predict the outcomes of chemical reactions, including yield and stereoselectivity. eurekalert.orgcore.ac.uk This is particularly crucial for chiral compounds where controlling the stereochemistry is paramount. By analyzing subtle electronic and steric factors, AI can help chemists select the optimal catalysts, reagents, and conditions to favor the formation of the desired enantiomer. eurekalert.org For instance, researchers have successfully used ML to predict the facial selectivity of nucleophilic attack on molecules, a key factor in determining the final product's stereochemistry. eurekalert.org Furthermore, deep reinforcement learning is being explored to predict not just the final product, but the entire reaction mechanism at an elementary step-by-step level, offering unprecedented insight into how reactions proceed. mit.edu

Table 1: Applications of AI/ML in Chemical Synthesis

| Application Area | Specific Task | Machine Learning Technique | Potential Impact on Chiral Phenol-Amine Synthesis |

| Synthetic Route Design | Multi-step Retrosynthesis | Monte Carlo Tree Search (MCTS), Graph Neural Networks (GNNs) | Discovery of novel, more efficient, and sustainable synthetic pathways. arxiv.orgacs.org |

| Reaction Outcome Prediction | Yield and Selectivity Prediction | Neural Networks, Support Vector Machines | Optimization of reaction conditions to maximize yield and enantiomeric excess. eurekalert.orgcore.ac.uk |

| Mechanistic Prediction | Elucidation of Reaction Steps | Deep Reinforcement Learning | Deeper understanding of reaction mechanisms, leading to better catalyst design and control. mit.edu |

| Catalyst Discovery | Virtual Screening | Computational Simulations, ML Algorithms | Rapid identification of new and improved catalysts for asymmetric synthesis. chiralpedia.com |

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and optimizing a chemical reaction requires a clear picture of what is happening in the reaction vessel in real-time. Advanced spectroscopic techniques are providing this window through in-situ monitoring, allowing chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. numberanalytics.com This real-time data is invaluable for optimizing reaction conditions, ensuring safety, and improving yield and purity.

For the synthesis of chiral phenol-amines, several powerful techniques are emerging:

Raman Spectroscopy : This technique provides detailed information about the molecular vibrations within a sample, making it excellent for identifying specific chemical species and their conformations. imperial.ac.uk Its ability to be used with fiber-optic probes makes it ideal for dipping directly into a reaction mixture for continuous monitoring without sample extraction. mdpi.com In the context of chiral synthesis, it can potentially track the formation of the desired product and any side products in real time. numberanalytics.com

Infrared (IR) Spectroscopy : Particularly Mid-Infrared (MIR) spectroscopy, is highly sensitive to the functional groups present in molecules. mdpi.com This allows for the precise tracking of the consumption of starting materials and the appearance of the product's characteristic amine and phenol (B47542) groups.

Fluorescence Spectroscopy : This method is known for its high sensitivity and can be used to monitor fluorescent molecules or those that can be tagged with a fluorescent marker. mdpi.com It offers a cost-effective option for real-time monitoring in certain applications.

The data from these in-situ techniques can be used to create detailed reaction profiles, which are essential for process optimization and scale-up. When combined with chemometrics, the large datasets generated can be analyzed to build predictive models of reaction kinetics.

Table 2: Comparison of In-Situ Spectroscopic Techniques

| Technique | Principle | Information Provided | Advantages for Chiral Amine Synthesis |

| Raman Spectroscopy | Inelastic scattering of light | Molecular structure, conformation, orientation | Non-invasive, compatible with aqueous systems, provides detailed structural fingerprints. numberanalytics.comimperial.ac.uk |

| Mid-Infrared (MIR) Spectroscopy | Absorption of mid-infrared light | Functional group identification and quantification | High sensitivity to fundamental vibrational transitions, specific compound identification. mdpi.com |

| Fluorescence Spectroscopy | Emission of light from excited states | Concentration of fluorescent species | High sensitivity, cost-effective, non-invasive. mdpi.com |

Green and Sustainable Synthetic Methodologies for Related Chiral Phenol-Amines

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org For the synthesis of chiral amines, this has led to a shift away from classical methods that often involve harsh conditions and stoichiometric waste towards more elegant and sustainable catalytic approaches. openaccessgovernment.org

A key area of development is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes are particularly promising:

Amine Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric purity. nih.gov Extensive protein engineering has expanded the substrate scope of transaminases to include bulky and aromatic compounds. nih.gov

Amine Dehydrogenases (AmDHs) : These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source. nih.gov This is a highly atom-economical process.

Hydrogen-Borrowing Cascades : This innovative approach uses a combination of enzymes to convert alcohols directly into chiral amines. openaccessgovernment.org An alcohol dehydrogenase first oxidizes the alcohol to a ketone intermediate, which is then reductively aminated by an amine dehydrogenase. This method is particularly sustainable as it can utilize alcohols derived from renewable biomass. openaccessgovernment.org

Beyond biocatalysis, researchers are developing solvent-free reaction conditions and using environmentally benign solvents like water or eucalyptol. mdpi.comprimescholars.com These methods reduce the environmental impact associated with volatile organic solvents. The overarching goal is to create synthetic routes that are not only efficient but also have a minimal ecological footprint. rsc.org

Table 3: Green Synthesis Strategies for Chiral Amines

| Strategy | Description | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) as catalysts. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govhims-biocat.eu |

| Hydrogen-Borrowing | Direct conversion of alcohols to amines via a dual-enzyme cascade. | High atom economy, potential to use renewable feedstocks. openaccessgovernment.org |

| Green Solvents | Replacement of hazardous organic solvents with water, bio-based solvents, or no solvent. | Reduced environmental pollution and health hazards. mdpi.comprimescholars.com |

| Renewable Feedstocks | Utilization of starting materials derived from biomass instead of petroleum. | Increased sustainability, reduced reliance on fossil fuels. rsc.orgopenaccessgovernment.org |

Theoretical Advances in Understanding Complex Chiral Systems

Parallel to experimental advances, theoretical and computational chemistry is providing deeper insights into the nature of chirality itself. A fundamental understanding of why one enantiomer is formed preferentially over another is essential for the rational design of new stereoselective catalysts and reactions.

Quantum mechanics provides the ultimate framework for describing molecular structure and reactivity. youtube.com Theoretical studies are exploring the subtle energetic differences between enantiomers and the transition states that lead to their formation. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow researchers to model the interactions between a catalyst and substrates with high accuracy. chiralpedia.com This "in silico" approach can predict which enantiomer will be the major product and guide the design of catalysts with improved selectivity. chiralpedia.com

Recent research has also delved into more complex manifestations of chirality, such as cyclostereoisomerism, where the stereochemistry is defined by the cyclic structure of a molecule. acs.org Studies on how chirality can propagate from one stereogenic unit to another within a complex molecule are providing valuable lessons for controlling stereochemistry in intricate systems. acs.org These theoretical advances are not merely academic; they provide the fundamental knowledge needed to push the boundaries of asymmetric synthesis and create molecules with precisely controlled three-dimensional structures.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Aminoethyl)-4-methylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis Pathways :

- Reductive Amination : React 4-methylphenol derivatives with acetaldehyde in the presence of a reducing agent (e.g., NaBH₄ in THF/ethanol) to introduce the aminoethyl group. Monitor progress via thin-layer chromatography (TLC) .

- Condensation Reactions : Use Schiff base intermediates, as seen in analogous compounds (e.g., 4-chloro-2-aminophenol derivatives), followed by selective reduction to stabilize the aminoethyl moiety .

- Critical Parameters :

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the phenolic -OH (δ ~5.5 ppm), methyl group (δ ~2.3 ppm), and aminoethyl protons (δ ~1.2–3.0 ppm). Compare with databases (e.g., PubChem) for validation .

- Mass Spectrometry (MS) :

- HRMS : Verify molecular weight (expected ~165.2 g/mol) and fragmentation patterns.

- HPLC : Assess purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Enantiomer-Specific Studies :

- Chiral Resolution : Use chiral HPLC or enzymatic methods to isolate (R)- and (S)-enantiomers.

- Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., neurotransmitter targets). For example, (R)-enantiomers of similar compounds show 3–5× higher activity in dopamine receptor models .

- Computational Modeling :

Q. How can researchers design experiments to assess the compound’s stability under environmental stressors (e.g., light, pH)?

Methodological Answer:

- Photodegradation Studies :

- Experimental Design : Use a central composite design (CCD) to optimize variables: light intensity (x₁), pH (x₂), and catalyst concentration (x₃). Analyze degradation via UV-Vis spectroscopy .

- Statistical Modeling : Fit data to quadratic regression models (e.g., Eq. 4 in ) to predict degradation kinetics.

- pH Stability :

- Accelerated Testing : Incubate the compound at pH 3–10 (37°C, 72 hrs). Quantify decomposition products via LC-MS .

Q. How can discrepancies in reported biological activities of structural analogs be resolved?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Normalize IC₅₀ values across studies using standardized assay protocols (e.g., fixed ATP concentrations in cytotoxicity assays).

- Controlled Replication : Synthesize analogs (e.g., 2-(1-aminopropyl)-4-methylphenol) under identical conditions to isolate substituent effects .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. What in silico methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations :

- Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways. Use GROMACS with CHARMM force fields .

- QSAR Models :

- Train models on PubChem datasets to predict ADMET properties (e.g., BBB permeability) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for powder handling .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Toxicity Mitigation : Pre-treat cell cultures with NAC (N-acetylcysteine) to counteract oxidative stress in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.